4-Isothiocyanato-2-(trifluoromethyl)phenol
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Overview
Description
4-Isothiocyanato-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)phenol typically involves the reaction of 4-trifluoromethylphenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of thiophosgene and aniline derivatives in the presence of a base to form the isothiocyanate group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the isothiocyanate group to amines.
Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isothiocyanato-2-(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)phenol involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a phenol group.
4-(Trifluoromethyl)phenyl isothiocyanate: Lacks the hydroxyl group present in 4-Isothiocyanato-2-(trifluoromethyl)phenol.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and trifluoromethyl groups on a phenol ring
Properties
Molecular Formula |
C8H4F3NOS |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-isothiocyanato-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13/h1-3,13H |
InChI Key |
ANYRRJXKHKUNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)O |
Origin of Product |
United States |
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